(S)-Bicalutamide-d4 is synthesized from bicalutamide through various chemical methods that introduce deuterium into the molecule. It falls under the category of pharmaceutical compounds used in oncology, particularly for prostate cancer treatment. The molecular formula for (S)-Bicalutamide-d4 is C18H14F4N2O4S, with a molecular weight of 434.4 g/mol .
The synthesis of (S)-Bicalutamide-d4 involves several methods to effectively incorporate deuterium:
(S)-Bicalutamide-d4 retains the core structure of bicalutamide but features deuterium atoms at specific positions. The structural formula can be represented as follows:
This notation indicates the presence of deuterium atoms in the molecular structure, which can be crucial for understanding its behavior in biological systems.
(S)-Bicalutamide-d4 can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents like halogens .
The mechanism of action for (S)-Bicalutamide-d4 involves binding to androgen receptors, which inhibits the action of androgens like testosterone. This binding prevents the growth and proliferation of androgen-dependent prostate cancer cells. The introduction of deuterium may enhance metabolic stability, leading to prolonged activity compared to non-deuterated counterparts .
(S)-Bicalutamide-d4 exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in scientific research and pharmaceutical development .
(S)-Bicalutamide-d4 has several significant applications:
(S)-Bicalutamide-d4 is a deuterium-enriched isotopologue of the nonsteroidal antiandrogen bicalutamide, featuring selective replacement of four hydrogen atoms with deuterium at specific aromatic positions. Its molecular formula is C₁₈H₁₀D₄F₄N₂O₄S, with a molecular weight of 434.40 g/mol [6] [8] [9]. The deuterium atoms are strategically incorporated at the 2,3,5,6-positions of the 4-fluorophenyl ring, resulting in a symmetrical substitution pattern that minimizes structural perturbation while maximizing isotopic stability [6] [8]. This targeted deuteration preserves the core pharmacophore while altering the compound's physicochemical behavior. The precise deuteration is confirmed through high-resolution mass spectrometry (HRMS), which demonstrates an exact mass of 434.086151 Da [6]. This mass shift of +4 Da compared to non-deuterated bicalutamide (430.37 g/mol) serves as a key identifier in mass spectrometric analyses [9].
Table 1: Molecular Characteristics of (S)-Bicalutamide-d4
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₁₈H₁₀D₄F₄N₂O₄S | High-Resolution MS |
Molecular Weight | 434.40 g/mol | Calculated from formula |
Exact Mass | 434.086151 Da | HRMS |
Deuterium Positions | 2,3,5,6 on 4-fluorophenyl ring | NMR, MS |
CAS Registry Number | 1217769-79-3 | N/A |
The compound retains the critical (S)-stereochemical configuration at the chiral C2 carbon of the propanamide chain, a determinant of its pharmacological activity [3] [8]. This configuration is explicitly denoted in the chemical name: (2S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-{[4-fluoro(²H₄)phenyl]sulfonyl}-2-hydroxy-2-methylpropanamide [6]. The chiral center arises from the presence of four distinct substituents: 1) the hydroxyl group, 2) the methyl group, 3) the sulfonyl-bearing aryl moiety, and 4) the amide linkage to the trifluoromethyl-substituted aniline [8]. Maintenance of this (S)-configuration is essential as the R-enantiomer exhibits significantly reduced antiandrogenic activity [9]. The deuterium substitution on the distant aromatic ring exerts negligible influence on the spatial arrangement around this chiral center, preserving the stereospecific binding interactions with the androgen receptor [3] [8].
(S)-Bicalutamide-d4 serves as an isotopically labeled internal standard for the quantification of its non-deuterated counterpart in complex matrices. Its near-identical structure ensures co-elution and similar ionization efficiency in LC-MS/MS methods, while the 4 Da mass difference enables unambiguous distinction [1] [9]. Crucially, deuterium substitution at the meta-positions relative to the sulfonyl group minimizes any potential kinetic isotope effect on metabolic pathways compared to deuteration adjacent to metabolically labile sites [8]. The logP value of 4.94 indicates comparable lipophilicity to non-deuterated (S)-bicalutamide (logP ~4.9), suggesting similar membrane permeability and distribution characteristics [6]. Key physicochemical deviations include a marginally higher molecular weight (+0.93%) and subtle differences in vibrational spectra, particularly in the C-D stretching region (~2200 cm⁻¹) versus C-H stretching (~3050 cm⁻¹) [6].
Table 2: Comparative Properties of Bicalutamide Variants
Property | (S)-Bicalutamide-d4 | (S)-Bicalutamide | (R)-Bicalutamide |
---|---|---|---|
Molecular Formula | C₁₈H₁₀D₄F₄N₂O₄S | C₁₈H₁₄F₄N₂O₄S | C₁₈H₁₄F₄N₂O₄S |
Molecular Weight (g/mol) | 434.40 | 430.37 | 430.37 |
CAS Number | 1217769-79-3 | 113299-38-0 | 113299-40-4 |
Deuterium Content | 4 atoms | None | None |
Chiral Center | S-configuration | S-configuration | R-configuration |
Primary Use | Analytical Standard | Active Metabolite | Less Active Isomer |
Synthesis of (S)-Bicalutamide-d4 typically employs precursor-directed deuteration rather than post-synthetic exchange. The key intermediate, 4-fluoro[²H₄]benzenesulfonyl chloride, is synthesized via catalytic halogen-deuterium exchange using deuterium gas (D₂) over palladium catalysts or via diazotization-deuteration of the corresponding aniline using deuterated reagents (e.g., NaNO₂/DCl in D₂O) [8]. This deuterated sulfonyl chloride is then reacted with the chiral epoxide, (S)-2-methylglycidyl 4-cyano-3-(trifluoromethyl)phenylcarbamate, under controlled conditions to open the epoxide ring and form the sulfonylated intermediate [8]. Subsequent hydrolysis yields the target compound. Direct H/D exchange on preformed bicalutamide is impractical due to the absence of readily exchangeable protons at the desired positions and the risk of racemization at the chiral center [8].
Catalytic deuteration using heterogeneous palladium or platinum catalysts in D₂O/D₂ atmospheres is applied to early-stage aromatic precursors before introduction of sensitive functional groups [8]. Alternatively, deuterated building blocks like 4-bromo[²H₄]fluorobenzene are utilized in transition-metal catalyzed cross-coupling (e.g., Kumada coupling) to construct the deuterated aryl moiety [8]. The stereogenic center is typically established early using enantioselective methods: 1) Chiral resolution of racemic precursors via diastereomeric salt formation, 2) Asymmetric synthesis employing chiral auxiliaries or catalysts to generate the (S)-configured 2-hydroxy-2-methylpropanoic acid derivative, or 3) Enzymatic kinetic resolution [8]. The final coupling between the deuterated sulfonyl-containing fragment and the chiral (S)-N-(4-cyano-3-trifluoromethylphenyl)isocyanate proceeds with retention of configuration [8].
Achieving high isotopic purity (>99% D₄) necessitates specialized purification. Preparative reversed-phase HPLC using C18 columns with methanol/water or acetonitrile/water gradients effectively separates (S)-Bicalutamide-d4 from potential non-deuterated impurities and enantiomeric contaminants [8] [9]. Crystallization from solvent mixtures like ethyl acetate/hexane exploits subtle solubility differences arising from deuterium substitution. Isotopic purity verification employs LC-MS with electrospray ionization (ESI) monitoring M+4 (m/z 435.09 for [M+H]⁺) and potential M+3/M+2 impurities. Chiral HPLC using amylose or cellulose-based stationary phases (e.g., Chiralpak AD-H) confirms enantiomeric excess (>99.5% (S)-enantiomer) [9]. Residual solvents and non-deuterated impurities are controlled per ICH guidelines, with specifications typically <0.1% for individual impurities [2] [9].
(S)-Bicalutamide-d4 exhibits low aqueous solubility similar to its non-deuterated analog, necessitating dissolution in organic solvents (e.g., DMSO, methanol, acetonitrile) for analytical or biological applications [8]. Its logP of 4.94 indicates high lipophilicity, favoring partitioning into organic phases and biological membranes [6]. Stability studies demonstrate robustness in biological matrices: In human plasma and liver microsomes at 37°C, (S)-Bicalutamide-d4 shows negligible degradation (<5%) over 24 hours, mirroring the stability of non-deuterated bicalutamide [8]. Its hydrolytic stability is high across physiological pH (1.2-7.4), with no detectable racemization or cleavage under standard storage conditions (-20°C in inert atmosphere) [8] [9]. The primary degradation pathway under forced oxidative conditions (e.g., H₂O₂) involves sulfoxide formation at the sulfur atom, not deuterium loss [9]. This stability ensures reliable performance as an internal standard in bioanalytical assays tracking parent drug and metabolites.
While single-crystal X-ray diffraction data for (S)-Bicalutamide-d4 is limited, its structure is inferred from the well-characterized non-deuterated (S)-enantiomer. Spectroscopic characterization provides definitive identification:
Table 3: Key Spectroscopic Signatures of (S)-Bicalutamide-d4
Spectroscopic Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 1.50 (s, 3H) | Methyl group protons |
δ 6.30 (s, 1H, exchangeable) | Hydroxyl proton | |
δ 7.85 (d, 1H), δ 7.95 (dd, 1H), δ 8.25 (d, 1H) | Protons on trifluoromethyl-phenyl ring | |
¹³C NMR (DMSO-d₆) | δ 174.0 | Amide carbonyl carbon |
δ 165.0 (d, J=250 Hz) | Fluorinated aromatic carbon (ipso to F) | |
δ 121.5 (q, J=270 Hz) | -CF₃ carbon | |
MS (ESI+, m/z) | 435.09 | [M+H]⁺ |
346.96 | [M+H - CONH₂]⁺ | |
255.02 | Loss of C₆D₄FSO₂• radical | |
IR (cm⁻¹) | ~3350 (br) | ν(O-H, N-H) |
~2225 | ν(C≡N) | |
~1650 | ν(C=O, amide I) | |
~1360, ~1170 | νₐₛ(S=O), νₛ(S=O) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1